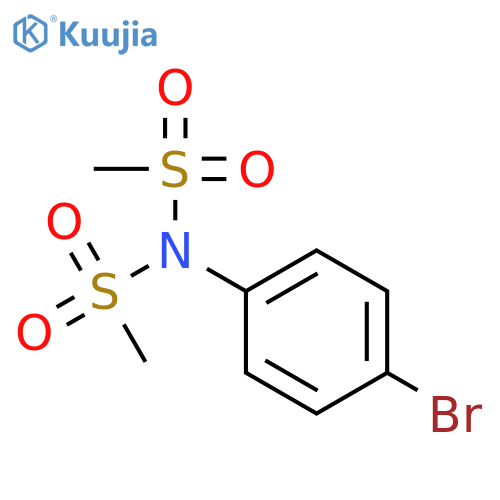

Cas no 191043-81-9 (Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)-)

Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- 化学的及び物理的性質

名前と識別子

-

- DB-109607

- BS-31928

- N-(4-bromophenyl)-N-methylsulfonylmethanesulfonamide

- Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)-

- SB82828

- SCHEMBL1899321

- 191043-81-9

- GAXUHSBRYMSLDD-UHFFFAOYSA-N

-

- インチ: InChI=1S/C8H10BrNO4S2/c1-15(11,12)10(16(2,13)14)8-5-3-7(9)4-6-8/h3-6H,1-2H3

- InChIKey: GAXUHSBRYMSLDD-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 326.923

- どういたいしつりょう: 326.923

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 394

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.3A^2

- 疎水性パラメータ計算基準値(XlogP): 1.3

Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AI43275-5g |

Methanesulfonamide, n-(4-bromophenyl)-n-(methylsulfonyl)- |

191043-81-9 | 98% | 5g |

$402.00 | 2024-04-20 | |

| 1PlusChem | 1P00I3AJ-25g |

Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- |

191043-81-9 | 98% | 25g |

$1392.00 | 2025-02-28 | |

| A2B Chem LLC | AI43275-10g |

Methanesulfonamide, n-(4-bromophenyl)-n-(methylsulfonyl)- |

191043-81-9 | 98% | 10g |

$662.00 | 2024-04-20 | |

| 1PlusChem | 1P00I3AJ-5g |

Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- |

191043-81-9 | 98% | 5g |

$429.00 | 2025-02-28 | |

| A2B Chem LLC | AI43275-25g |

Methanesulfonamide, n-(4-bromophenyl)-n-(methylsulfonyl)- |

191043-81-9 | 98% | 25g |

$1316.00 | 2024-04-20 | |

| A2B Chem LLC | AI43275-1g |

Methanesulfonamide, n-(4-bromophenyl)-n-(methylsulfonyl)- |

191043-81-9 | 98% | 1g |

$142.00 | 2024-04-20 | |

| 1PlusChem | 1P00I3AJ-10g |

Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- |

191043-81-9 | 98% | 10g |

$704.00 | 2025-02-28 | |

| 1PlusChem | 1P00I3AJ-1g |

Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- |

191043-81-9 | 98% | 1g |

$150.00 | 2025-02-28 |

Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- 関連文献

-

1. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)-に関する追加情報

Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- (CAS No. 191043-81-9): A Comprehensive Overview in Modern Chemical Biology

Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)-, identified by its CAS number 191043-81-9, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural motifs, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and biochemical probes.

The molecular structure of Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- consists of a methanesulfonamide backbone substituted with a 4-bromophenyl group and a methylsulfonyl moiety. This configuration imparts distinct chemical and biological characteristics, making it an intriguing subject for further investigation. The presence of the bromine atom in the phenyl ring enhances its reactivity, allowing for diverse functionalization strategies that can be exploited in synthetic chemistry and drug design.

In recent years, there has been a surge in research focusing on the development of sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are known for their ability to interact with biological targets such as enzymes and receptors, often leading to inhibitory effects that are beneficial in therapeutic contexts. The specific combination of substituents in Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- makes it a particularly interesting compound for studying these interactions.

One of the most compelling aspects of this compound is its potential application in the discovery of new pharmaceuticals. The structural features of Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- allow it to serve as a versatile scaffold for designing molecules with enhanced binding affinity and selectivity. This has led to its exploration as a precursor in the synthesis of inhibitors targeting various diseases, including cancer and inflammatory disorders.

Recent studies have highlighted the compound's role in modulating biological pathways associated with disease progression. For instance, researchers have investigated its potential as an antagonist or agonist for specific receptors or enzymes. The bromophenyl group, in particular, has been shown to influence binding interactions by providing a hydrophobic surface that can engage with target proteins. Additionally, the methylsulfonyl group contributes to the compound's solubility and metabolic stability, which are crucial factors in drug development.

The synthesis of Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this compound.

In addition to its pharmaceutical potential, Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- has found utility in biochemical research as a tool compound for studying enzyme mechanisms and protein interactions. Its ability to act as a substrate or inhibitor provides researchers with insights into fundamental biological processes. This has opened up new avenues for understanding disease mechanisms and developing targeted therapies.

The chemical properties of this compound also make it suitable for use in material science applications. For example, it can be incorporated into polymers or coatings to enhance their functional properties. The bromine atom serves as a handle for further modifications, allowing for the creation of materials with tailored characteristics such as increased durability or biocompatibility.

The safety profile of Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- is another critical aspect that has been thoroughly evaluated through preclinical studies. These studies have assessed its toxicity, pharmacokinetics, and potential side effects under various conditions. The results have indicated that the compound is well-tolerated at therapeutic doses, making it a promising candidate for further clinical development.

Looking ahead, the future prospects for Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- are vast and exciting. Ongoing research aims to explore new derivatives and analogs that could offer even greater efficacy and fewer side effects. Collaborative efforts between academia and industry are essential in translating these findings into tangible therapeutic benefits for patients worldwide.

191043-81-9 (Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)-) 関連製品

- 1217704-63-6(N-Acetyl-d3 Adamantamine)

- 2098138-82-8(2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine)

- 2167671-35-2(1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-ylmethanesulfonamide)

- 670273-10-6(2-methyl-5-{(2-methyl-1,3-thiazol-4-yl)methylsulfanyl}-1,3,4-thiadiazole)

- 2228660-89-5(2-(chloromethyl)prop-2-en-1-ylcyclopentane)

- 1805410-68-7(2-Bromo-5-(difluoromethyl)-3-fluoropyridine-4-sulfonyl chloride)

- 38956-79-5(3-Hydrazinyl-6-methylpyridazine)

- 2228595-99-9(2-(aminomethyl)-3-ethoxy-2-methylbutan-1-ol)

- 1225536-01-5(3-(2,6-dimethoxyphenyl)-3-hydroxypropanoic acid)

- 1806343-26-9(1-Bromo-1-(4-(bromomethyl)-2-(methylthio)phenyl)propan-2-one)